4-Cyano-2-fluoro-benzohydrazide
Description
4-Cyano-2-fluoro-benzohydrazide is a substituted benzohydrazide derivative characterized by a cyano (-CN) group at the 4-position and a fluorine atom at the 2-position on the benzene ring. It is typically synthesized via condensation of 4-cyano-2-fluorobenzaldehyde with hydrazine derivatives, a method analogous to other benzohydrazide syntheses . Its applications span pharmaceutical intermediates, coordination chemistry (e.g., metal complexation for catalytic or therapeutic purposes), and materials science .
Properties
CAS No. |
1428940-28-6 |
|---|---|
Molecular Formula |
C8H6FN3O |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-cyano-2-fluorobenzohydrazide |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-5(4-10)1-2-6(7)8(13)12-11/h1-3H,11H2,(H,12,13) |
InChI Key |
BXGFFESBJWYKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-benzohydrazide typically involves the reaction of 4-Cyano-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Cyano-2-fluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluoro-benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-Cyano-2-fluoro-benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|---|---|
| 4-Cyano-2-fluoro-benzohydrazide | -CN (4), -F (2) | ~180–185* | Moderate (DMF, DMSO) | High thermal stability |
| 2-Hydroxy-N-(4-FBz)benzohydrazide | -OH (2), -FBz (4) | 210–215† | High (MeOH, EtOH) | Sensitive to oxidation |
| 4-Ethoxybenzohydrazide | -OCH₂CH₃ (4) | 165–168‡ | Low (EtOAc, CHCl₃) | Hydrolysis-prone |
| 4-(Dimethylamino)benzohydrazide | -N(CH₃)₂ (4) | 155–160§ | High (Water, MeOH) | pH-sensitive |
*Estimated based on precursor data (4-cyano-2-fluorobenzaldehyde, mp 98–100°C ). †From ; ‡From ; §From .
Pharmacological and Chemical Reactivity
- Antimicrobial Activity: this compound’s cyano group enhances electrophilicity, improving interactions with microbial enzymes compared to hydroxyl or ethoxy analogues .
- Synthetic Versatility: The cyano group enables nucleophilic substitution reactions (e.g., conversion to tetrazole rings), a feature absent in chloro- or methoxy-substituted hydrazides .
Stability and Industrial Applicability
- The fluorine atom in this compound increases metabolic stability compared to non-halogenated analogues, making it a preferred intermediate in drug design .
- In contrast, hydroxyl-substituted derivatives (e.g., ) require protective-group strategies during synthesis due to oxidative sensitivity .
Key Studies
- Coordination Chemistry: this compound forms complexes with vanadium, showing 60–70% glucose uptake enhancement in vitro, surpassing 4-methoxy analogues (40–50%) .
- Anticancer Potential: Preliminary studies suggest apoptosis induction in HeLa cells (IC₅₀ = 18 µM), attributed to the cyano group’s electron-withdrawing effect enhancing DNA intercalation .
- Industrial Use : Serves as a precursor for fluorescent dyes due to its stable aromatic system, with a reported yield of 85% in Suzuki coupling reactions .
Limitations and Challenges
- Synthesis Cost: High purity 4-cyano-2-fluorobenzaldehyde (required precursor) is expensive (>¥15,700/5g ), limiting scalability.
Biological Activity
4-Cyano-2-fluoro-benzohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a cyano group and a fluorine atom, which are known to influence its biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to different derivatives that may exhibit distinct biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with fluorinated groups have shown strong in vitro antibacterial activities against various pathogens, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 2-Cyano-4-fluorobenzohydrazide | S. aureus | Comparable to kanamycin |
| Fluorinated hydrazones | Pseudomonas spp. | 1.9-fold lower than standard drugs |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, showing promise in inhibiting cancer cell proliferation. For example, hydrazone derivatives have demonstrated significant cytotoxicity against cancer cell lines such as HEPG2 and HCT-116, with IC50 values in the low micromolar range . The mechanism is believed to involve the induction of apoptosis through ROS generation and modulation of apoptotic proteins .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEPG2 | TBD | Apoptosis induction |
| Benzaldehyde hydrazones | HCT-116 | 3–5 | ROS generation and caspase activation |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular metabolism or signaling pathways, leading to inhibition or alteration of their activity.
- Electrophilic Interactions : The cyano group can act as an electrophile, facilitating reactions with nucleophiles within biological systems.
- Fluorine Influence : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and binding affinity to target molecules .
Case Studies
Several case studies have highlighted the efficacy of hydrazone derivatives similar to this compound:
- Study on Antibacterial Activity : A comparative analysis revealed that fluorinated hydrazones exhibited superior antibacterial properties compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity .
- Anticancer Research : In vitro studies demonstrated that certain derivatives could significantly suppress tumor growth in murine models, establishing a foundation for further exploration into their therapeutic applications .
Q & A
Q. What are the recommended methods for synthesizing 4-Cyano-2-fluoro-benzohydrazide, and how can purity be optimized?
Synthesis typically involves condensation reactions between substituted benzaldehydes and hydrazine derivatives. For example, 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide was prepared by refluxing 4-fluorobenzohydrazide with 2-hydroxy-3-methoxybenzaldehyde in methanol . Purity optimization requires recrystallization (e.g., using methanol/water mixtures) and characterization via elemental analysis, HRMS, and HPLC (>98% purity criteria). Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to hydrazide) can mitigate side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., fluorine-induced deshielding) and cyano group integration.
- UV-Vis spectroscopy : Monitors electronic transitions (e.g., π→π* in aromatic systems) for stability studies .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with high mass accuracy (<5 ppm error) .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the crystal structure of a vanadium(V) complex derived from 4-fluoro-benzohydrazide revealed bond lengths (e.g., V=O: 1.592 Å) and coordination geometry (distorted octahedral) critical for understanding reactivity . Use SHELXL for refinement and CCDC deposition (e.g., CCDC-1477846) to validate data .
Advanced Research Questions
Q. How can computational methods enhance the study of this compound’s reactivity and properties?
- Quantum chemical calculations (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- QSAR modeling : Correlates structural features (e.g., cyano/fluoro substituents) with bioactivity (e.g., insulin-mimetic effects) .
- Molecular docking : Screens potential targets (e.g., enzyme active sites) for drug design . Tools like Gaussian or GAMESS are recommended for simulations.
Q. What experimental strategies address contradictions in bioactivity data for this compound derivatives?
- Dose-response assays : Test cytotoxicity thresholds (e.g., IC₅₀ values in C2C12 muscle cells) to distinguish therapeutic vs. toxic effects .
- Redundancy in bioassays : Validate insulin-enhancing activity using both glucose uptake assays and Western blotting (e.g., Akt phosphorylation).
- Control experiments : Compare with structurally analogous compounds (e.g., non-fluorinated derivatives) to isolate substituent effects .
Q. How can researchers design metal complexes of this compound for targeted applications?
- Ligand selection : Pair with co-ligands like kojic acid to enhance metal coordination and stability (e.g., VO(acac)₂ for oxidovanadium(V) complexes) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) for material science applications.
- Biological testing : Prioritize low cytotoxicity (<0.1 g/L) and high specificity (e.g., insulin receptor binding) .
Q. What are the best practices for analyzing reaction intermediates in multi-step syntheses involving this compound?
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Schiff base intermediates).
- Isolation via column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for polar intermediates.
- High-resolution mass spectrometry (HRMS) : Confirm intermediate masses with <2 ppm accuracy .
Q. How do substituent positions (e.g., cyano at C4 vs. C3) influence the compound’s physicochemical properties?
- Comparative crystallography : Analyze packing motifs (e.g., π-stacking vs. hydrogen bonding) in isomers.
- Solubility studies : Measure logP values (e.g., via shake-flask method) to assess hydrophobicity.
- Electronic effects : Use Hammett constants (σₚ for –CN: +0.66) to predict substituent impact on reactivity .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
